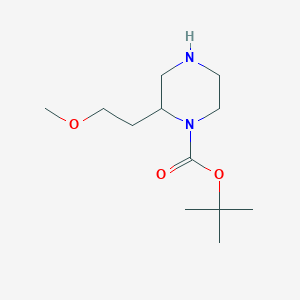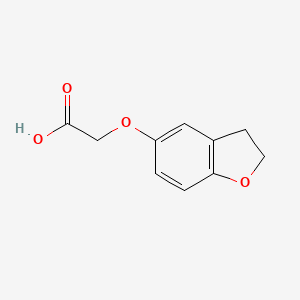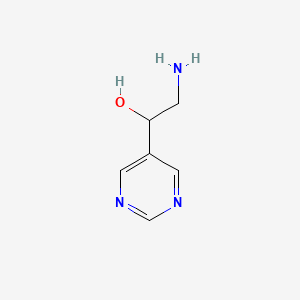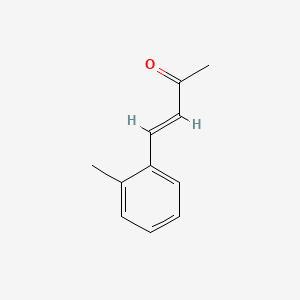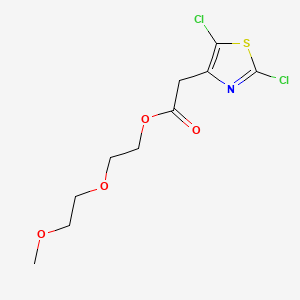
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-(2,5-dichloro-1,3-thiazol-4-yl)acetic acid with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of a dehydrating agent to facilitate esterification .
Analyse Chemischer Reaktionen
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles .
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of biocides, fungicides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to antimicrobial, antifungal, or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate include other thiazole derivatives such as:
2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid: The parent compound used in the synthesis.
2-(2-Methoxyethoxy)ethanol: Another building block used in the synthesis.
Thiazole: The core structure shared by these compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C10H13Cl2NO4S |
|---|---|
Molekulargewicht |
314.18 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-15-2-3-16-4-5-17-8(14)6-7-9(11)18-10(12)13-7/h2-6H2,1H3 |
InChI-Schlüssel |
WHWWYKNAWXTGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOC(=O)CC1=C(SC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


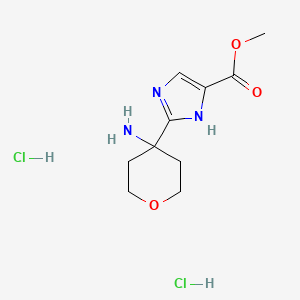
![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
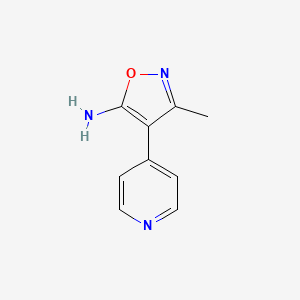
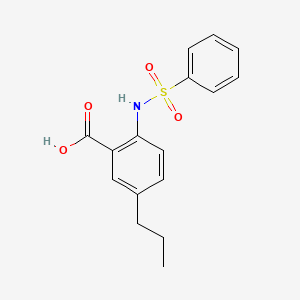

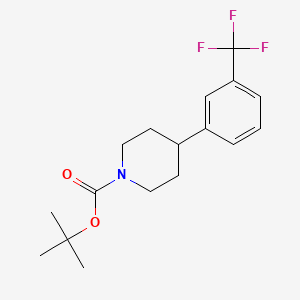
![N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B15317643.png)
![N-[(3S)-2-oxothiolan-3-yl]octanamide](/img/structure/B15317644.png)

